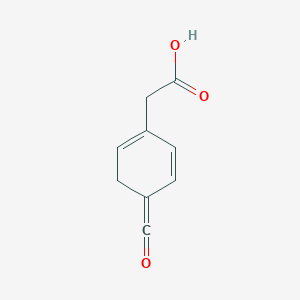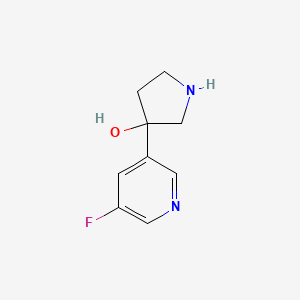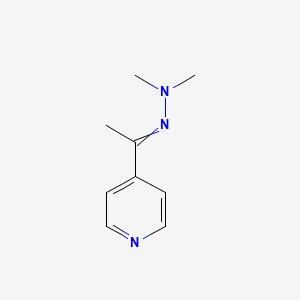
n-(Quinoxalin-2-ylcarbonyl)glycylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Quinoxalin-2-ylcarbonyl)glycylalanine is a compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse biological activities and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinoxalin-2-ylcarbonyl)glycylalanine typically involves the condensation of quinoxaline-2-carboxylic acid with glycylalanine. This reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM) to dissolve the reactants and promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(quinoxalin-2-ylcarbonyl)glycylalanine can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxide derivatives, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
Wissenschaftliche Forschungsanwendungen
N-(quinoxalin-2-ylcarbonyl)glycylalanine has several scientific research applications:
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable molecule for drug discovery and development.
Medicine: Due to its biological activities, it is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications
Wirkmechanismus
The mechanism of action of N-(quinoxalin-2-ylcarbonyl)glycylalanine involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with DNA, enzymes, and receptors, leading to the modulation of biological processes. For example, it can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A basic structure with diverse biological activities.
Quinoline: Similar to quinoxaline but with a different nitrogen atom arrangement.
Pyridine: A simpler nitrogen-containing heterocycle with various applications
Uniqueness
N-(quinoxalin-2-ylcarbonyl)glycylalanine is unique due to its specific structure, which combines the quinoxaline ring with a glycylalanine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
23518-56-1 |
|---|---|
Molekularformel |
C14H14N4O4 |
Molekulargewicht |
302.29 g/mol |
IUPAC-Name |
2-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C14H14N4O4/c1-8(14(21)22)17-12(19)7-16-13(20)11-6-15-9-4-2-3-5-10(9)18-11/h2-6,8H,7H2,1H3,(H,16,20)(H,17,19)(H,21,22) |
InChI-Schlüssel |
WWQUJYPWBWCTNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CNC(=O)C1=NC2=CC=CC=C2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)

![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)




![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
![4-[(Difluoromethyl)sulfonyl]-n-ethyl-2-nitroaniline](/img/structure/B14003917.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)

